Cas no 73669-41-7 (Pyridine, 6-butyl-2-methyl-4-phenyl-3-propyl-)

Pyridine, 6-butyl-2-methyl-4-phenyl-3-propyl- structure
73669-41-7 structure
Product name:Pyridine, 6-butyl-2-methyl-4-phenyl-3-propyl-
CAS No:73669-41-7
MF:C19H25N
MW:267.40850520134
CID:5736099

Pyridine, 6-butyl-2-methyl-4-phenyl-3-propyl- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 6-butyl-2-methyl-4-phenyl-3-propyl-
    • Inchi: 1S/C19H25N/c1-4-6-13-17-14-19(16-11-8-7-9-12-16)18(10-5-2)15(3)20-17/h7-9,11-12,14H,4-6,10,13H2,1-3H3
    • InChI Key: JXYRMLMPZPBMNZ-UHFFFAOYSA-N
    • SMILES: C1(C)=NC(CCCC)=CC(C2=CC=CC=C2)=C1CCC

Experimental Properties

  • Density: 0.957±0.06 g/cm3(Predicted)
  • Boiling Point: 367.9±21.0 °C(Predicted)
  • pka: 7.04±0.30(Predicted)

Additional information on Pyridine, 6-butyl-2-methyl-4-phenyl-3-propyl-

Pyridine, 6-butyl-2-methyl-4-phenyl-3-propyl- (CAS No. 73669-41-7): A Comprehensive Overview of Its Chemical Properties and Emerging Applications

Pyridine, 6-butyl-2-methyl-4-phenyl-3-propyl- (CAS No. 73669-41-7) is a complex organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural features and potential applications. This compound, characterized by its intricate molecular architecture, consists of a pyridine core substituted with various alkyl and aryl groups. The presence of these substituents not only influences its chemical reactivity but also opens up possibilities for diverse applications in medicinal chemistry, agrochemicals, and material science.

The molecular structure of Pyridine, 6-butyl-2-methyl-4-phenyl-3-propyl- is highly intricate, featuring a pyridine ring that is functionalized with a butyl group at the 6-position, a methyl group at the 2-position, a phenyl group at the 4-position, and a propyl group at the 3-position. This specific arrangement of substituents imparts unique electronic and steric properties to the molecule, making it a versatile building block for synthesizing more complex derivatives. The compound's ability to participate in various chemical reactions, such as nucleophilic substitution and metal-catalyzed coupling reactions, further enhances its utility in synthetic chemistry.

In recent years, Pyridine, 6-butyl-2-methyl-4-phenyl-3-propyl-, has been extensively studied for its potential applications in pharmaceutical research. The compound's structural features make it a promising candidate for developing novel therapeutic agents. For instance, the presence of aromatic rings and alkyl chains can influence its interactions with biological targets, making it an attractive scaffold for drug design. Researchers have been exploring its derivatives as potential inhibitors of various enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders.

One of the most intriguing aspects of Pyridine, 6-butyl-2-methyl-4-phenyl-3-propyl-, is its role in medicinal chemistry. The compound's ability to undergo selective functionalization allows chemists to modify its structure in ways that can enhance its pharmacological properties. For example, studies have shown that derivatives of this compound can exhibit potent anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings have prompted further investigation into the development of new drugs based on this scaffold.

Moreover, Pyridine, 6-butyl-2-methyl-4-phenyl-3-propyl-, has also been explored for its applications in material science. The compound's unique electronic properties make it suitable for use in organic electronics and optoelectronic devices. Researchers have been investigating its potential as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of aromatic rings and conjugated systems in its structure allows it to absorb and emit light efficiently, making it a promising candidate for these applications.

The synthesis of Pyridine, 6-butyl-2-methyl-4-phenyl-3-propyl-, involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Grignard reactions, Friedel-Crafts alkylation, and cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions allow chemists to introduce the various substituents onto the pyridine core in a controlled manner. Recent advancements in synthetic methodologies have made it possible to produce this compound more efficiently and on larger scales, facilitating further research and development.

In conclusion, Pyridine, 6-butyl-2-methyl-4-phenyl-3-propyl-(CAS No. 73669-41-7) is a versatile organic compound with significant potential in pharmaceuticals and material science. Its unique structural features make it an attractive scaffold for drug design and an effective component in advanced materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in scientific innovation.

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